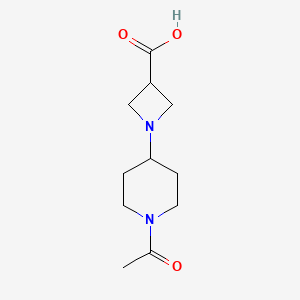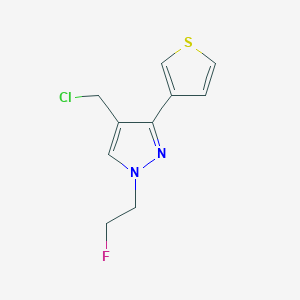
4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole
Vue d'ensemble
Description
4-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole (CFT) is a novel small molecule drug which has been studied for its potential therapeutic applications. CFT is a member of the pyrazole family, which is a class of aromatic compounds that are known to possess a wide range of biological activities. CFT has been studied for its potential to be used as an anticonvulsant, anti-inflammatory, and anti-cancer agent. In addition, CFT has been investigated for its potential to be used as a drug delivery system.
Applications De Recherche Scientifique
Synthesis Techniques and Structural Analysis Recent research has focused on the synthesis of various pyrazole compounds, including those structurally similar to 4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole. For instance, the synthesis of isostructural pyrazole-thiazole compounds with detailed structural characterization through single crystal diffraction has been reported, highlighting the planarity of the molecule apart from one of the fluorophenyl groups (Kariuki et al., 2021). Similarly, the synthesis and crystal structures of various N-substituted pyrazolines were characterized, indicating minimal dihedral angles between the pyrazole and fluoro-substituted rings, contributing to the molecule's near-planarity (Loh et al., 2013).
Spectral Characterization and Fluorescent Assessment Pyrazoline derivatives have also been synthesized and characterized based on their spectral data (IR, 1H, and 13C NMR, MS) and microanalysis. The fluorescent properties of these derivatives have been studied, with emissions observed in the blue region of the visible spectrum, and the effect of different solvents on fluorescence has been investigated (Ibrahim et al., 2016).
Chemical Library Generation A structurally diverse library of compounds has been generated using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene. This compound served as a starting material in various alkylation and ring closure reactions, producing a range of derivatives including pyrazolines, pyridines, and benzodiazepines (Roman, 2013).
Antimicrobial Activity Novel 1,5-diaryl pyrazole derivatives have been synthesized and characterized, exhibiting significant antimicrobial activity against various bacterial and fungal strains (Ragavan et al., 2010). Additionally, chitosan Schiff bases based on heterocyclic moieties, such as heteroaryl pyrazole derivatives, have been synthesized and shown to possess antimicrobial activity dependent on the Schiff base moiety type (Hamed et al., 2020).
Anticancer Activity Bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated for anti-tumor activities, with promising results against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).
Synthesis of Fluoropyrazoles Efforts have been made to develop synthetic strategies for new 3-amino-4-fluoropyrazoles, serving as building blocks in medicinal chemistry. The synthesis involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines (Surmont et al., 2011).
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2S/c11-5-9-6-14(3-2-12)13-10(9)8-1-4-15-7-8/h1,4,6-7H,2-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBGHQANRNNDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2CCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1482682.png)
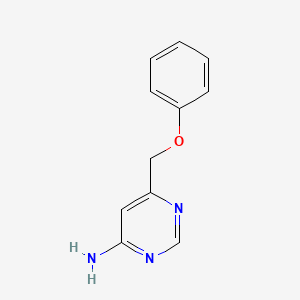
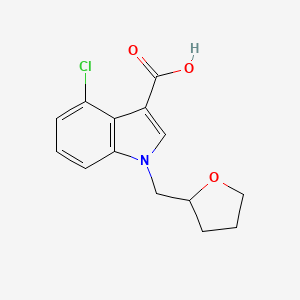
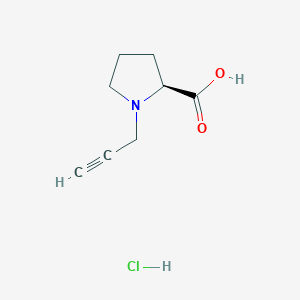
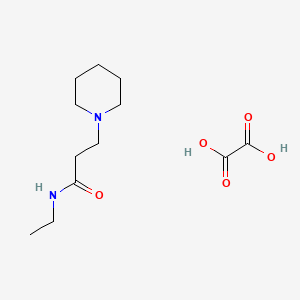
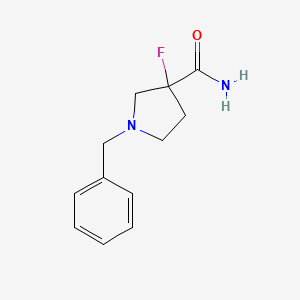

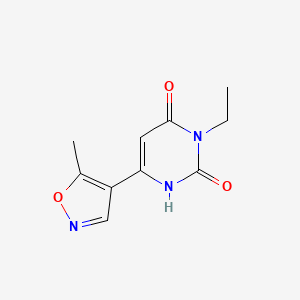
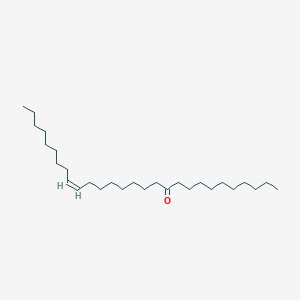
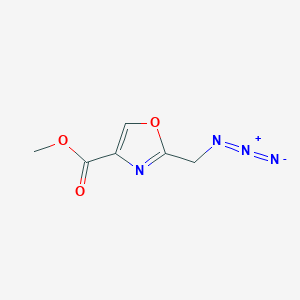
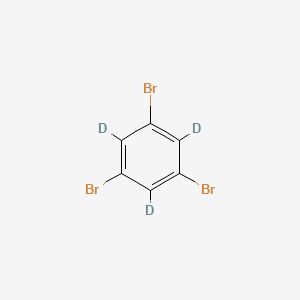
![5-Ethyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B1482703.png)
![2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one](/img/structure/B1482704.png)
